2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine is an organic compound that features a benzodioxole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine typically involves the reaction of 1,3-benzodioxole with an appropriate fluorophenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens .
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)ethanamine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanamine:
3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile: Contains an acrylonitrile group, which may confer different chemical behaviors.
Uniqueness
The presence of both the benzodioxole and fluorophenyl groups in 2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-3-1-2-13(8-14)10-18-7-6-12-4-5-15-16(9-12)20-11-19-15/h1-5,8-9,18H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETNMXDHZPMMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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